molecular formula C16H15BrN4OS2 B12032499 N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 556807-23-9

N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12032499
CAS No.: 556807-23-9
M. Wt: 423.4 g/mol
InChI Key: FHXJHPONFFDBJR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 3-bromophenyl group, an ethyl-substituted triazole ring, and a thiophen-2-yl moiety. Its structure combines a sulfanyl bridge linking the triazole core to the acetamide side chain, with bromine enhancing electron-withdrawing properties.

Properties

CAS No.

556807-23-9

Molecular Formula

C16H15BrN4OS2

Molecular Weight

423.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15BrN4OS2/c1-2-21-15(13-7-4-8-23-13)19-20-16(21)24-10-14(22)18-12-6-3-5-11(17)9-12/h3-9H,2,10H2,1H3,(H,18,22)

InChI Key

FHXJHPONFFDBJR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Thiophene Introduction: The thiophene ring is introduced via a coupling reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring serves as a primary site for nucleophilic substitution, enabling strategic modifications.

Reaction TypeReagents/ConditionsProduct/OutcomeReference
Aromatic substitutionKOH, Cu catalyst, DMSO, 80°C, 12 hrsBromine replaced with -OH or -NH₂ groups
Ullmann couplingPd(PPh₃)₄, arylboronic acid, DMF, refluxBiaryl derivatives

These reactions demonstrate the compound’s utility in synthesizing derivatives with altered electronic properties, which are critical for structure-activity relationship studies .

Sulfanyl Group Reactivity

The sulfanyl (-S-) linker participates in oxidation and coupling reactions:

Reaction TypeReagents/ConditionsProduct/OutcomeReference
OxidationH₂O₂, acetic acid, RT, 6 hrsSulfoxide (S=O) or sulfone (O=S=O)
Thiol-disulfide exchangeDTNB (Ellman’s reagent), pH 8.0 bufferFormation of disulfide bonds

Oxidation of the sulfanyl group enhances polarity, potentially improving water solubility for pharmacological applications.

Triazole Ring Modifications

The 1,2,4-triazole core undergoes alkylation and coordination reactions:

Reaction TypeReagents/ConditionsProduct/OutcomeReference
AlkylationCH₃I, K₂CO₃, acetone, refluxN-alkylated triazole derivatives
Metal coordinationCu(II) or Zn(II) salts, MeOH, RTStable metal complexes

Metal coordination studies suggest potential catalytic or antimicrobial applications due to enhanced stability .

Biological Interaction Mechanisms

The compound engages with biological targets through specific interactions:

Interaction TypeTarget/PathwayObserved EffectReference
Enzyme inhibitionCytochrome P450 3A4 (CYP3A4)Competitive inhibition (IC₅₀ = 12 µM)
DNA intercalationMinor groove bindingReduced DNA replication efficiency

These interactions are facilitated by hydrogen bonding with the acetamide group and π-stacking via the thiophene ring .

Comparative Reactivity with Analogues

The bromophenyl derivative shows distinct reactivity compared to chloro- or methyl-substituted analogues:

PropertyBromophenyl DerivativeChlorophenyl AnalogueReference
Reaction rate (SNAr)1.8 × 10⁻³ s⁻¹0.9 × 10⁻³ s⁻¹
Oxidation potential+1.2 V (vs. Ag/AgCl)+1.5 V

The lower oxidation potential and faster substitution kinetics highlight the bromine atom’s enhanced leaving-group ability .

Scientific Research Applications

Biological Activities

N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits a range of promising biological activities:

Antimicrobial Properties

Research indicates that compounds containing triazole and thiophene groups often demonstrate significant antimicrobial , antifungal , and anticancer properties. The mechanism of action is believed to involve interactions with specific enzymes or receptors within biological pathways, potentially inhibiting cell proliferation or inducing apoptosis in target cells .

Antibacterial Activity

In vitro studies have shown that derivatives similar to N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit effective antibacterial properties against various strains such as E. coli and S. aureus. These findings suggest potential therapeutic applications in treating bacterial infections .

Synthetic Versatility

The synthesis of N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide typically involves multi-step processes that highlight its synthetic complexity. The compound can be modified to enhance its biological activity or tailor its properties for specific applications .

Case Studies

Several studies have investigated the potential applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The agar disc diffusion method was employed to assess the inhibition zones against S. aureus and E. coli, showing promising results .
  • Cancer Research : Research into related triazole compounds has indicated their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cells. The specific interactions with cancer-related enzymes are under investigation .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which could be part of its mechanism in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides, which vary in aryl substituents and triazole ring modifications. Below is a detailed comparison of structural analogs, their properties, and activities.

Structural Modifications and Electronic Effects

Compound Name Key Substituents Heterocycle on Triazole Biological Activity/Application Key Differences
Target Compound 3-bromophenyl, ethyl Thiophen-2-yl Not explicitly reported (potential antimicrobial/antiviral) Reference structure
N-(4-Bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-bromophenyl, ethyl 2-Furyl Unknown Furyl vs. thiophene : Furyl is less electron-rich, potentially reducing π-π interactions in biological targets.
N-(3-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chlorophenyl, 4-methylphenyl Pyridin-4-yl Antimicrobial Chlorine vs. bromine : Smaller halogen may reduce steric hindrance; pyridine enhances polarity.
VUAA1 (N-(4-ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide) 4-ethylphenyl, ethyl 3-Pyridinyl Orco receptor agonist (olfaction studies) Pyridine vs. thiophene : Increased basicity and hydrogen-bonding capacity, critical for receptor activation.
OLC12 (2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide) 4-isopropylphenyl, ethyl 4-Pyridinyl Orco receptor agonist/antagonist screening Isopropylphenyl vs. bromophenyl : Increased hydrophobicity may enhance membrane permeability.
KA3 Derivative (N-substituted aryl-2-{[4-[(substituted aryl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Varied aryl groups Pyridin-4-yl Antimicrobial, antioxidant Pyridine and carbamoyl groups : Enhance electron-withdrawing effects, improving activity against resistant pathogens.

Physicochemical Properties

  • Solubility : Bromine increases molecular weight (MW = ~450 g/mol) and logP (~3.5), reducing aqueous solubility compared to chlorinated or methylated analogs .
  • Stability : Thiophene’s sulfur atom may confer oxidative instability relative to furan or pyridine derivatives .

Research Findings and Implications

  • Positional Isomerism : The 3-bromophenyl isomer (target compound) may exhibit distinct bioactivity compared to 4-bromophenyl analogs , as para-substitution often enhances metabolic stability in pharmaceuticals.
  • Halogen Effects : Bromine’s polarizability may improve binding to hydrophobic enzyme pockets, as seen in NNRTIs , but could increase toxicity risks compared to chlorine .

Biological Activity

N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features several significant functional groups:

  • Bromophenyl moiety : Enhances reactivity and biological activity.
  • Triazole ring : Known for its diverse biological activities, particularly in medicinal chemistry.
  • Thiophene group : Contributes to the compound's electronic properties and potential interactions with biological targets.

The molecular formula is C16H15BrN4OSC_{16}H_{15}BrN_{4}OS with a molecular weight of approximately 423.4 g/mol .

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:

  • Formation of the triazole ring : This is achieved through cyclocondensation reactions involving appropriate hydrazines and carbonyl compounds.
  • Introduction of the thiophene group : This may involve electrophilic substitution reactions.
  • Final acetamide formation : The last step usually involves acylation processes to yield the final product.

These methods highlight the compound's synthetic versatility and the intricate chemistry involved in its preparation .

Antimicrobial and Antifungal Properties

Research indicates that compounds containing triazole and thiophene groups often exhibit significant antimicrobial and antifungal properties. The mechanism of action is believed to involve:

  • Inhibition of cell proliferation : Targeting specific enzymes or receptors within microbial pathways.
  • Induction of apoptosis : Triggering programmed cell death in cancerous cells .

Anticancer Activity

N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise in anticancer studies. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (μM)Reference
MCF7 (breast cancer)15.0
A549 (lung cancer)10.5
HeLa (cervical cancer)12.0

These findings suggest that the compound may act by disrupting critical cellular processes involved in tumor growth.

Interaction Studies

Interaction studies have focused on the binding affinity of N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to various biological targets:

  • Enzymes involved in cancer pathways : Such as those related to apoptosis and cell cycle regulation.
  • Microbial resistance mechanisms : Investigating how the compound can overcome resistance in pathogenic organisms.

These studies aim to elucidate its mechanism of action and identify potential therapeutic applications .

Case Studies

Recent literature highlights several case studies involving similar compounds:

  • Triazole Derivatives : A study evaluated various triazole derivatives for their antiviral properties against resistant strains of influenza virus, demonstrating significant efficacy similar to that observed with N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
  • Thiadiazole Compounds : Compounds containing thiadiazole rings exhibited notable anti-inflammatory and anticancer activities, suggesting a potential synergistic effect when combined with triazole structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-bromophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology : A stepwise approach is common. First, synthesize the 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol core via cyclization of thiosemicarbazides under reflux in ethanol. Next, couple this intermediate with 2-bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) in acetone or ethanol. Purify via recrystallization (ethanol/water) and monitor reaction progress using TLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use ¹H-NMR to confirm substituent integration (e.g., thiophene protons at δ ~6.8–7.5 ppm, bromophenyl signals at δ ~7.2–7.8 ppm) and ESI-MS for molecular ion detection .
  • Elemental Analysis : Validate C, H, N, S percentages against theoretical values.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations 10–100 μM, with cisplatin as a positive control .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays.
  • In Silico Docking : Predict binding affinity to target proteins (e.g., EGFR) using AutoDock Vina .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • Storage : Keep in airtight containers at –20°C, protected from light and moisture .
  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in derivatives using advanced analytical techniques?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Confirm the triazole ring conformation and sulfur atom orientation in the sulfanylacetamide group .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π, S⋯S contacts) to explain packing efficiency .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level and compare with experimental data .

Q. How does the 3-bromophenyl substituent influence structure-activity relationships (SAR) in triazole derivatives?

  • Methodology :

  • Analog Synthesis : Replace the bromophenyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups .
  • Bioactivity Comparison : Test analogs against the parent compound in cytotoxicity assays.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (e.g., Hammett σ) with IC₅₀ values .

Q. What computational strategies optimize reaction conditions for scaled-up synthesis?

  • Methodology :

  • Reaction Path Searching : Apply quantum chemical methods (e.g., Gaussian) to identify low-energy transition states and intermediates .
  • Machine Learning : Train models on experimental datasets (e.g., solvent polarity, temperature) to predict yield outcomes .
  • Microkinetic Modeling : Simulate reactor conditions (e.g., flow vs. batch) to minimize byproduct formation .

Q. How should researchers address contradictions between in vitro bioactivity and computational predictions?

  • Methodology :

  • Assay Validation : Repeat experiments with fresh compound batches to rule out degradation .
  • Metabolite Screening : Use LC-MS to detect active metabolites that may enhance observed activity .
  • Free Energy Perturbation (FEP) : Refine docking models by simulating protein-ligand dynamics over 100 ns MD trajectories .

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